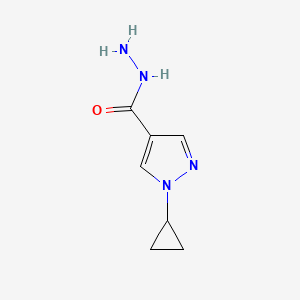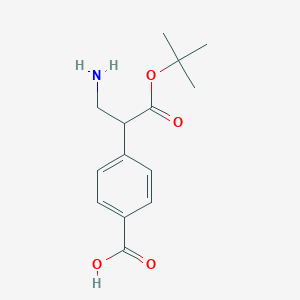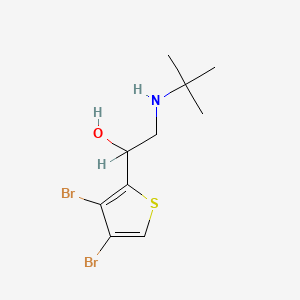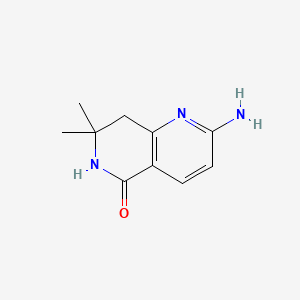
2,6-Dibromo-4-methyl-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-methyl-3-pyridinol is a brominated derivative of pyridinol, a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a pyridine ring substituted with bromine atoms at the 2 and 6 positions and a methyl group at the 4 position, along with a hydroxyl group at the 3 position. Its unique structure imparts distinct chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methyl-3-pyridinol typically involves the bromination of 4-methyl-3-pyridinol. This can be achieved by treating the starting material with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, reaction temperature, and bromine concentration are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-methyl-3-pyridinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, to replace bromine atoms with other functional groups.
Major Products Formed:
Oxidation Products: Formation of 2,6-dibromo-4-methyl-3-pyridone.
Reduction Products: Formation of 2,6-dibromo-4-methyl-3-pyridine.
Substitution Products: Formation of various substituted pyridinols depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dibromo-4-methyl-3-pyridinol finds applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
2,6-Dibromo-4-methyl-3-pyridinol is structurally similar to other brominated pyridinols, such as 2,6-dibromo-3-pyridinol and 3-bromo-2,6-dimethyl-pyridin-4-ol. its unique substitution pattern and the presence of the methyl group at the 4 position confer distinct chemical and biological properties. These differences influence its reactivity, solubility, and biological activity, making it a valuable compound in its own right.
Comparaison Avec Des Composés Similaires
2,6-Dibromo-3-pyridinol
3-Bromo-2,6-dimethyl-pyridin-4-ol
3,5-Dibromo-2,6-dimethyl-4(1H)-pyridinone
3,5-Dibromo-4-chloro-2,6-dimethyl-pyridine
Propriétés
Formule moléculaire |
C6H5Br2NO |
|---|---|
Poids moléculaire |
266.92 g/mol |
Nom IUPAC |
2,6-dibromo-4-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5Br2NO/c1-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3 |
Clé InChI |
HSKDGJIMHCDDKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)





